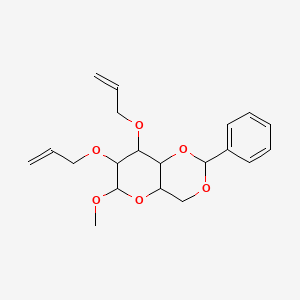

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside is a protected mannopyranoside derivative extensively used in carbohydrate chemistry for oligosaccharide synthesis. Its structure features:

- A methyl group at the anomeric position (α-D configuration).

- Diallyl ether protections at the 2- and 3-hydroxyl groups.

- A benzylidene acetal bridging the 4- and 6-hydroxyls.

This compound serves as a versatile intermediate due to the orthogonal reactivity of its protecting groups. The allyl groups can be selectively removed under mild conditions (e.g., Pd-catalyzed deprotection), while the benzylidene acetal requires acidic hydrolysis. This allows sequential functionalization, enabling the synthesis of complex glycans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by allylation and benzylidene formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted mannopyranosides .

Scientific Research Applications

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its hydroxyl and allyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation . The pathways involved often include carbohydrate metabolism and molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Reactivity

The table below summarizes critical differences between the target compound and analogous mannopyranosides:

Physicochemical Properties

- Solubility : Allyl groups improve solubility in polar aprotic solvents (e.g., CH₂Cl₂, THF) compared to benzyl derivatives, which exhibit higher hydrophobicity.

- Crystallinity : Benzylidene-containing compounds often crystallize readily due to their rigid bicyclic structures, aiding in purification. The target compound’s diallyl groups may reduce crystallinity, requiring chromatographic purification .

Biological Activity

Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside (MDABM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDABM is a derivative of mannopyranoside with the following characteristics:

- Molecular Formula : C20H26O6

- Molecular Weight : 362.42 g/mol

- CAS Number : 359437-00-6

The compound features a benzylidene group and two allyl substituents that contribute to its reactivity and biological activity.

Research indicates that MDABM exhibits several mechanisms of action that underlie its biological effects:

- Tyrosinase Inhibition : MDABM has been shown to inhibit tyrosinase, an enzyme critical for melanin production. This property suggests potential applications in treating hyperpigmentation disorders. Studies have demonstrated that MDABM can significantly reduce melanin synthesis in B16F10 melanoma cells by inhibiting both intracellular and extracellular tyrosinase activity .

- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress. In vitro assays have shown that MDABM can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .

- Anti-inflammatory Effects : Preliminary studies suggest that MDABM may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its ability to influence cytokine production could make it a candidate for further investigation in inflammatory diseases .

Tyrosinase Inhibition Studies

A series of experiments were conducted to evaluate the efficacy of MDABM as a tyrosinase inhibitor:

- In Vitro Assays : MDABM was tested against mushroom tyrosinase using various concentrations (0–20 µM). Results indicated that MDABM exhibited a concentration-dependent inhibition of tyrosinase activity, with IC50 values comparable to known inhibitors like kojic acid .

- Cell-Based Experiments : In B16F10 cells treated with MDABM, melanin content was significantly reduced when compared to untreated controls. This effect was attributed to the inhibition of tyrosinase activity within the cells .

Antioxidant Activity Assessment

The antioxidant potential of MDABM was evaluated through various assays:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 15 µM |

| ABTS Radical Scavenging | IC50 = 12 µM |

| FRAP Assay | Higher reducing power compared to ascorbic acid |

These results indicate that MDABM has substantial antioxidant capabilities, making it a candidate for further studies in oxidative stress-related conditions .

Therapeutic Applications

Given its biological activities, MDABM holds promise for various therapeutic applications:

- Cosmetic Industry : Due to its melanin-inhibiting properties, it may be utilized in skin-whitening products or treatments for hyperpigmentation.

- Pharmaceutical Development : The antioxidant and anti-inflammatory properties suggest potential roles in developing drugs aimed at oxidative stress-related diseases such as neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the typical protecting group strategies for synthesizing methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside, and how do they influence downstream reactivity?

- Methodological Answer : The benzylidene group at the 4,6-positions is critical for rigidifying the pyranose ring, enabling regioselective functionalization at the 2,3-positions. Diallyl groups at 2,3-O positions are introduced via alkylation with allyl bromide under basic conditions (e.g., NaH in DMF) . This strategy prevents undesired side reactions during glycosylation by blocking reactive hydroxyls while allowing selective deprotection (e.g., via Pd-catalyzed allyl removal) for further derivatization .

Q. How is glycosylation efficiency assessed when using this compound as a glycosyl donor?

- Methodological Answer : Glycosylation efficiency is evaluated using TLC monitoring (e.g., toluene/EtOAc systems) and ESI-MS to confirm product formation. For example, coupling with acceptors like methyl 4,6-O-benzylidene-α-D-mannopyranoside under NIS/TfOH activation in CH2Cl2 yields disaccharides with ~78–86% efficiency. Post-reaction purification via silica chromatography (gradient elution) is standard .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : 1H- and 13C-NMR (CDCl3) confirm substitution patterns (e.g., benzylidene protons at δ 5.5–5.7 ppm, anomeric protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry : ESI-MS ([M + Na]+) validates molecular weights (e.g., m/z 1497.5589 for trisaccharide derivatives) .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat configurations) critical for understanding stereoselectivity .

Advanced Research Questions

Q. How does the stereoelectronic environment of the benzylidene group affect reaction outcomes in epoxide ring-opening or glycosylation?

- Methodological Answer : The benzylidene group induces a 4C1 chair conformation, directing nucleophilic attack to the axial position in epoxide ring-opening (e.g., with NaN3, yielding diaxial products). Computational modeling (DFT) and NOE NMR correlations are used to map transition states and predict regioselectivity .

Q. What mechanistic insights explain contradictions in stereoselectivity between O- and C-glycoside formation using this donor?

- Methodological Answer : Stereoselectivity in C-glycosylation (e.g., β-selectivity in manno-series vs. α-selectivity in gluco-series) arises from eclipsing interactions between the nucleophile and C2-H bond in the oxocarbenium intermediate. Unlike O-glycosylation, C-nucleophiles (sp2-hybridized) favor attack antiperiplanar to the C2-H bond, as shown by kinetic isotope effects and conformational analysis .

Q. How can conflicting NMR data on benzylidene-protected derivatives be resolved during structural validation?

- Methodological Answer : Discrepancies in benzylidene proton signals (e.g., δ 5.5 vs. δ 5.7 ppm) may stem from solvent polarity or crystal packing. Use variable-temperature NMR to differentiate dynamic effects from true structural variations. Cross-validate with X-ray data (e.g., orthorhombic P212121 space group for methyl 4,6-O-benzylidene derivatives) .

Q. Contradiction Analysis

- Discrepancy in Sulfonation Reactivity : Methyl 4,6-O-benzylidene-β-D-glucopyranoside yields 2-, 3-, and 2,3-sulfonates under MsCl/TsCl, while the α-anomer exclusively forms 2-sulfonates. This highlights the role of anomeric configuration in directing sulfonyl group installation, necessitating kinetic vs. thermodynamic control studies .

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3 |

InChI Key |

FMKYMGOFTWEBLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.